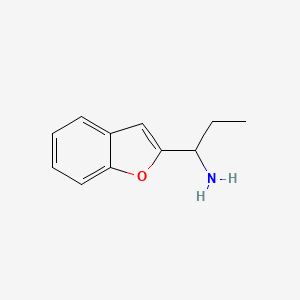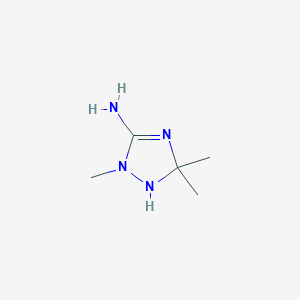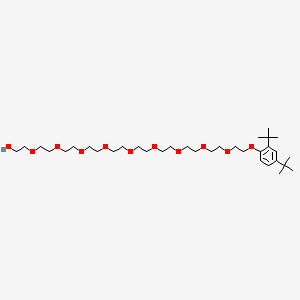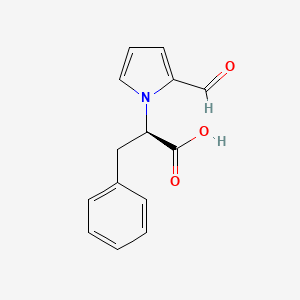
1-(Benzofuran-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzofuran-2-yl)propan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzofuran-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by amination. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and purity. For instance, the use of transition-metal catalysis in the cyclization of aryl acetylenes has been reported .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products: The major products formed from these reactions include various substituted benzofurans, alcohols, and amines .
Wissenschaftliche Forschungsanwendungen
1-(Benzofuran-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its derivatives have been explored for their anticancer, antibacterial, and antiviral properties.
Industry: It is used in the development of new materials, including organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 1-(Benzofuran-2-yl)propan-1-amine involves its interaction with various molecular targets:
Neurotransmitter Systems: It acts as an agonist at serotonin and dopamine receptors, influencing neurotransmission.
Pathways Involved: The compound affects pathways related to mood regulation, cognition, and motor function.
Vergleich Mit ähnlichen Verbindungen
- 5-(2-Aminopropyl)benzofuran (5-APB)
- 6-(2-Aminopropyl)benzofuran (6-APB)
- 3,4-Methylenedioxyamphetamine (MDA)
Comparison: 1-(Benzofuran-2-yl)propan-1-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct pharmacological properties. Unlike 5-APB and 6-APB, which are known for their stimulant effects, this compound has a broader range of applications, including potential therapeutic uses .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-(1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3 |
InChI-Schlüssel |
OFDWCYVKINWUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC2=CC=CC=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)




![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)

![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)


![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
